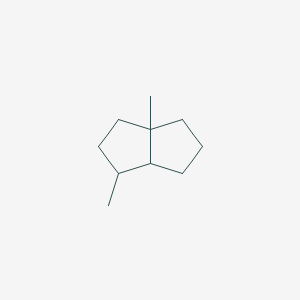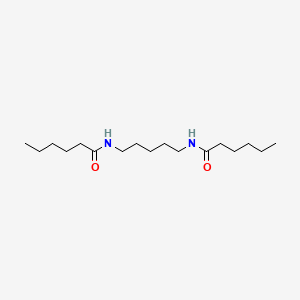
Hexanamide, N,N'-1,5-pentanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N,N’-1,5-pentanediylbis- is a chemical compound with the molecular formula C6H13NO. It is a fatty amide derived from hexanoic acid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide, N,N’-1,5-pentanediylbis- can be synthesized through the reaction of hexanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of hexanamide, N,N’-1,5-pentanediylbis- often involves the use of catalysts to increase the reaction rate and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N,N’-1,5-pentanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
Hexanamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of hexanamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Hexanamide: A simpler amide with similar properties but different applications.
Pentamidine: An antifungal agent with a different mechanism of action and therapeutic use.
Hexamidine: An antiseptic with distinct biological activities .
Uniqueness
Hexanamide, N,N’-1,5-pentanediylbis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse molecular targets. Its versatility makes it valuable in multiple fields of research and industry .
Properties
CAS No. |
58962-42-8 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N-[5-(hexanoylamino)pentyl]hexanamide |
InChI |
InChI=1S/C17H34N2O2/c1-3-5-8-12-16(20)18-14-10-7-11-15-19-17(21)13-9-6-4-2/h3-15H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
NSHTYTNISNANCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCCCNC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


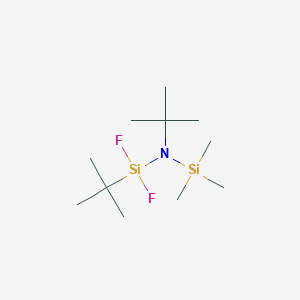
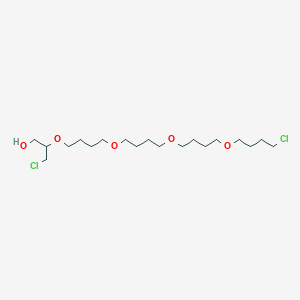
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
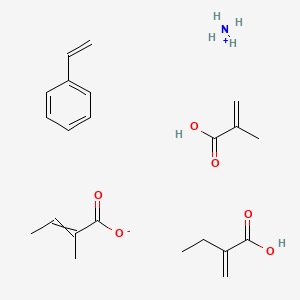

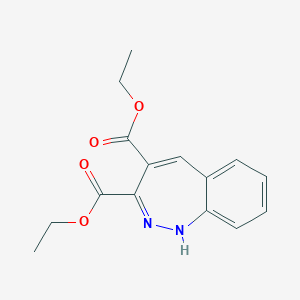
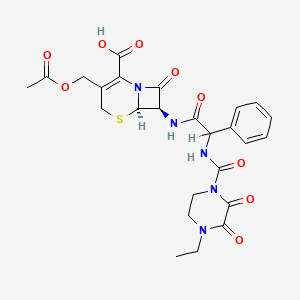
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
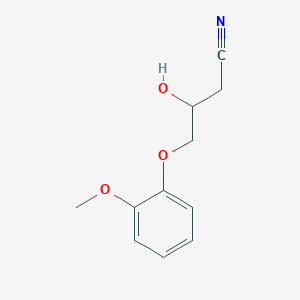
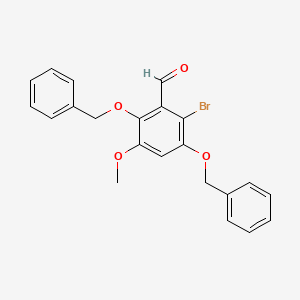
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
